molecular formula C21H21N3O2 B11147624 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11147624
M. Wt: 347.4 g/mol
InChI Key: CGZKPYJOZXSAPO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functional group modifications and coupling reactions to introduce the acetamide linkage and methoxy substituent. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the acetamide linkage or the indole rings.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinone derivatives, reduced amines or alcohols, and substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with a nitrile group instead of an acetamide linkage.

    2-(5-methoxy-1H-indol-3-yl)ethanamine: Similar structure with an amine group and a methoxy substituent on the indole ring.

    3-(1H-indol-3-yl)isoindolin-1-one: Features an isoindolinone moiety instead of an acetamide linkage.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its dual indole structure with a methoxy substituent and an acetamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H21N3O2/c1-26-20-8-4-7-19-17(20)9-11-24(19)12-10-22-21(25)13-15-14-23-18-6-3-2-5-16(15)18/h2-9,11,14,23H,10,12-13H2,1H3,(H,22,25)

InChI Key

CGZKPYJOZXSAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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